molecular formula C15H21NO B5853404 N-cyclohexyl-2-(4-methylphenyl)acetamide

N-cyclohexyl-2-(4-methylphenyl)acetamide

Cat. No.: B5853404
M. Wt: 231.33 g/mol
InChI Key: XVRYRDIRPVSKPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methylphenyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is limited, its core structure shares significant features with a class of phenylacetamide derivatives that have been investigated as potential antidepressants . Research on related compounds indicates that such structures can function as potent and reversible inhibitors of the Monoamine Oxidase-A (MAO-A) enzyme . Inhibition of MAO-A in the brain leads to an increased availability of key monoamine neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA), which is a well-established mechanism for eliciting antidepressant effects . These related analogs have demonstrated significant efficacy in standard preclinical models such as the forced swim test (FST) and tail suspension test (TST), reducing immobility duration in a manner comparable to or even better than some standard drugs . The molecular structure of this compound, which incorporates a cyclohexyl group and a substituted phenyl ring, is designed to facilitate key hydrophobic interactions and π–π stacking within the enzyme's active site, which are critical for high-affinity binding . This compound is presented to the research community as a tool for further exploring the structure-activity relationships of MAO inhibitors and for advancing the development of novel neuroprotective agents. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-15(17)16-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYRDIRPVSKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-(4-methylphenyl)acetamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are categorized based on substituent variations:

Compound Name Substituents/Functional Groups Key Features Reference
N-cyclohexyl-2-(p-tolyl)acetamide derivatives (e.g., 7d) 4-methylphenyl, 4-methyl-1-oxoisoquinolin-2(1H)-yl Enhanced rigidity due to fused isoquinoline ring; white solid, characterized by NMR .
N-cyclohexyl-2-(4-pyridyl-triazolylsulfanyl)acetamide Triazol-3-ylsulfanyl, dihydrate Polar sulfanyl group improves aqueous solubility; studied for biological activities .
2-(Imidazol-1-yl)-N-cyclohexylacetamide (1b) Imidazole ring Exhibits tautomerism; IR peaks at 3297 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O) .
N-cyclohexyl-2-(dimethylsulfamoylphenoxy)acetamide 4-(dimethylsulfamoyl)phenoxy High logP (2.24) indicates lipophilicity; molecular weight 340.44 .

Key Observations :

  • Rigidity vs.
  • Polarity : Sulfanyl (S–) and sulfamoyl (SO₂) groups increase polarity and solubility compared to alkyl/aryl substituents .
  • Tautomerism : Imidazole-containing analogs (e.g., 1b) exist in tautomeric forms, altering electronic properties .

Physicochemical Properties

Comparative data for selected analogs:

Compound Melting Point (°C) Molecular Weight logP Notable Spectral Data (IR/NMR)
N-cyclohexyl-2-(4-oxo-imidazolyl)acetamide (4f) 174 223.23 N/A IR: 1712 cm⁻¹ (C=O), 1631 cm⁻¹ (C=O)
7d (4-methylisoquinoline derivative) N/A ~380 (estimated) ~3.5* 1H NMR: δ 7.2–8.1 (aromatic protons)
N-cyclohexyl-2-(imidazol-1-yl)acetamide (1b) N/A 208.27 ~1.5* 1H NMR: δ 7.537 (N=CH), 3.729–3.827 (cyclohexyl)
Sulfamoylphenoxy derivative N/A 340.44 2.24 PSA: 65.3 Ų (high polarity)

*Estimated based on structural similarity.

Key Trends :

  • Melting Points : Higher melting points (e.g., 174°C for 4f) correlate with crystalline stability from hydrogen bonding (NH and C=O groups) .
  • Lipophilicity: logP values range from 1.5 (imidazole derivatives) to 3.5 (isoquinoline analogs), influenced by aromatic/hydrophobic substituents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclohexyl-2-(4-methylphenyl)acetamide to improve yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the cyclohexylamine and 4-methylphenylacetic acid derivatives. Key parameters include temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., dichloromethane or tetrahydrofuran). Catalysts like HOBt/EDCI or DCC can enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. What spectroscopic methods are most effective for confirming the structural integrity of This compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H NMR confirms proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, aromatic protons at δ 7.1–7.3 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • IR Spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO) .

Q. How can researchers assess the solubility and stability of This compound under varying experimental conditions?

  • Methodological Answer: Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve HPLC monitoring of degradation under acidic/basic conditions (pH 2–12) or elevated temperatures (40–80°C). Accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition or receptor binding?

  • Methodological Answer:

  • Biochemical Assays: Fluorescence-based assays (e.g., fluorescence polarization) measure binding affinity to target enzymes (e.g., kinases). IC₅₀ values are determined via dose-response curves.
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
  • Surface Plasmon Resonance (SPR): Provides real-time kinetics (kₐₙ, kₒff) for receptor interactions .

Q. How can computational methods predict This compound’s interactions with biological targets?

  • Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses in target active sites (e.g., COX-2 or EGFR kinases).
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate ligand-receptor stability over 50–100 ns trajectories.
  • QSAR Modeling: Predicts activity against related targets using descriptors like logP, polar surface area .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer:

  • Standardized Protocols: Replicate assays under identical conditions (pH, temperature, buffer).
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.
  • Orthogonal Validation: Confirm activity via alternative assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of This compound derivatives?

  • Methodological Answer:

  • Scaffold Modifications: Synthesize analogs with substituent variations (e.g., halogenation of the 4-methylphenyl group).
  • Pharmacophore Mapping: Identify critical binding motifs (e.g., cyclohexyl hydrophobicity, amide H-bond donors).
  • 3D-QSAR: CoMFA or CoMSIA models correlate structural features with activity trends .

Critical Notes

  • Structural Confirmation: SHELX software ( ) is recommended for crystallographic refinement if X-ray data is obtained.
  • Contradictions: Address variability in biological data via rigorous replication and meta-analysis .

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